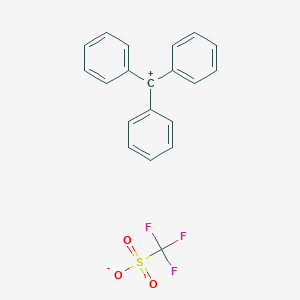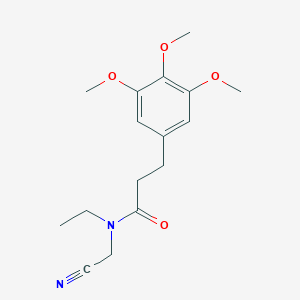
N-(cyanomethyl)-N-ethyl-3-(3,4,5-trimethoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-N-ethyl-3-(3,4,5-trimethoxyphenyl)propanamide is a synthetic organic compound characterized by the presence of a 3,4,5-trimethoxyphenyl group, which is known for its biological activity. This compound is of interest in various fields of scientific research due to its potential pharmacological properties and its role as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-ethyl-3-(3,4,5-trimethoxyphenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a condensation reaction with ethylamine to form the corresponding imine.
Cyanomethylation: The imine is then reacted with cyanomethyl anion, generated from a cyanomethylating agent such as sodium cyanide or potassium cyanide, to introduce the cyanomethyl group.
Amidation: The resulting intermediate undergoes amidation with propanoyl chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(cyanomethyl)-N-ethyl-3-(3,4,5-trimethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-N-ethyl-3-(3,4,5-trimethoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which N-(cyanomethyl)-N-ethyl-3-(3,4,5-trimethoxyphenyl)propanamide exerts its effects is primarily through its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit tubulin polymerization, affecting cell division and exhibiting anti-cancer properties. Additionally, it can interact with neurotransmitter receptors, potentially leading to sedative or anticonvulsant effects.
Vergleich Mit ähnlichen Verbindungen
N-(cyanomethyl)-N-ethyl-3-(3,4,5-trimethoxyphenyl)propanamide can be compared with other compounds containing the 3,4,5-trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor with anti-cancer properties.
Trimethoprim: An antibiotic that inhibits bacterial dihydrofolate reductase.
The uniqueness of this compound lies in its specific structural features, such as the cyanomethyl and ethyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-N-ethyl-3-(3,4,5-trimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-5-18(9-8-17)15(19)7-6-12-10-13(20-2)16(22-4)14(11-12)21-3/h10-11H,5-7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYHSTQEWZFLKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)CCC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B2980866.png)
![N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2980867.png)
![1,3-dimethyl-5-[(3-pyridinylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2980869.png)
![N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2980871.png)
![1-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2980872.png)
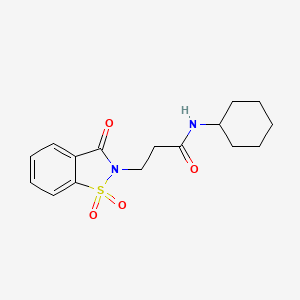

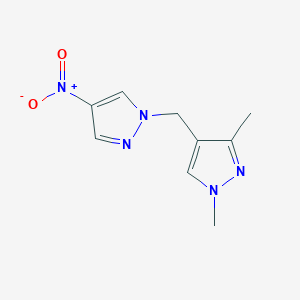
![8-(Mesitylsulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2980877.png)
![(Z)-4-(dimethylamino)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2980878.png)
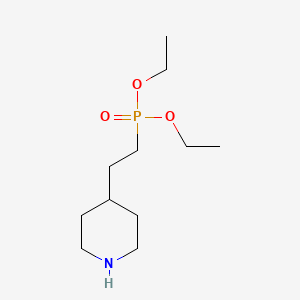
![2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2980883.png)
![4-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2980888.png)
